Meclizine dihydrochloride Meclizine dihydrochloride A histamine H1 antagonist used in the treatment of motion sickness, vertigo, and nausea during pregnancy and radiation sickness.
Brand Name: Vulcanchem
CAS No.: 1104-22-9
VCID: VC20754921
InChI: InChI=1S/C25H27ClN2.ClH/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;/h2-13,18,25H,14-17,19H2,1H3;1H
SMILES: CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl
Molecular Formula: C25H28Cl2N2
Molecular Weight: 427.4 g/mol

Meclizine dihydrochloride

CAS No.: 1104-22-9

Cat. No.: VC20754921

Molecular Formula: C25H28Cl2N2

Molecular Weight: 427.4 g/mol

* For research use only. Not for human or veterinary use.

Meclizine dihydrochloride - 1104-22-9

CAS No. 1104-22-9
Molecular Formula C25H28Cl2N2
Molecular Weight 427.4 g/mol
IUPAC Name 1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;hydrochloride
Standard InChI InChI=1S/C25H27ClN2.ClH/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;/h2-13,18,25H,14-17,19H2,1H3;1H
Standard InChI Key GJNMJOHYRWHJQB-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl
Canonical SMILES CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl
Appearance Solid powder

Chemical Structure and Properties

Meclizine dihydrochloride belongs to the piperazine class of H1 antihistamines. Chemically, it is similar to other piperazine antihistamines such as cyclizine, buclizine, cetirizine, hydroxyzine, levocetirizine, and quetiapine . The compound consists of phenyl, chlorophenyl, and piperazine groups connected by a chiral carbon . As a dihydrochloride salt, its crystal structure shows two racemic enantiomers (R/S) in the unit cell, which pack as repetitive double layers in the crystal lattice .

Physical Properties

Meclizine dihydrochloride is a white to light yellowish-white crystalline powder . It has poor solubility in water (approximately 0.1 mg/ml), which contributes to its low bioavailability and delayed onset of action . The compound should be stored at room temperature between 68°F to 77°F (20°C to 25°C), although it can withstand brief exposure to temperatures between 59°F to 86°F (15°C to 30°C) . For optimal preservation, it should be kept in a cool, dry place in a tightly closed container and protected from light .

Pharmacological Profile

Pharmacokinetics

Meclizine exhibits specific pharmacokinetic properties that influence its clinical use. The drug reaches peak plasma concentration in approximately 1.5 hours after administration and has an elimination half-life of 5-6 hours . Despite this relatively short half-life, meclizine's effectiveness for motion sickness typically lasts for 12-24 hours, suggesting additional pharmacodynamic factors at play .

The bioavailability of meclizine is low, ranging from 22% to 32%, with a delayed onset of action due to its poor solubility in water and gastrointestinal fluid . Studies in children have shown that administering meclizine with food slightly increases its bioavailability . The drug undergoes metabolism in the liver primarily via the CYP2D6 enzyme, with ten metabolites identified to date . In rat studies, the main metabolite is norchlorcyclizine, which distributes extensively throughout body tissues .

Formulations and Development

Meclizine is available in several oral dosage forms, including:

  • Chewable tablets (25 mg)

  • Oral tablets (12.5 mg, 25 mg, and 50 mg)

Due to meclizine's poor water solubility and resulting low bioavailability, pharmaceutical researchers have explored various formulation strategies to enhance its dissolution rate and bioavailability. One approach involves the development of fast-dissolving tablets (FDTs) using sublimation methods .

In a formulation study, researchers incorporated superdisintegrants and camphor as a sublimating agent to accelerate drug release from oral tablets . The optimized formulation (designated F9) demonstrated significantly improved dissolution characteristics compared to conventional marketed tablets:

Table 1. Comparison of Dissolution Parameters Between Optimized Formulation and Marketed Tablets

ParameterOptimized Formulation (F9)Marketed Tablets
Percent drug release in 30 min (Q30)98.61 ± 0.25%65.43 ± 0.57%
Initial dissolution rate3.29%/min2.18%/min
Disintegration time47 secondsNot specified
Dissolution efficiency63.371.4-fold lower

The F9 formulation exhibited a rapid release profile with nearly complete dissolution (98.61%) within 30 minutes and a disintegration time of just 47 seconds . Differential scanning calorimetry and Fourier transform infrared spectroscopy studies confirmed the absence of drug-excipient interactions in the formulation .

Clinical Applications and Dosing

Therapeutic Uses

Meclizine is primarily indicated for:

  • Prevention and treatment of motion sickness

  • Treatment of vertigo associated with diseases affecting the vestibular system

Healthcare providers may occasionally prescribe meclizine for other off-label conditions as deemed appropriate .

Dosing Considerations

Dosing regimens vary depending on the indication:

  • For motion sickness prevention: Typically taken 1 hour before travel

  • For vertigo: Administered as needed to control symptoms

The sustained effectiveness of meclizine for motion sickness (12-24 hours) despite its 5-6 hour half-life allows for convenient once-daily dosing in many cases .

Advanced Research Findings

Crystal Structure Analysis

Recent advances in analytical techniques have enabled a more detailed understanding of meclizine's physical structure. Using microcrystal electron diffraction (MicroED), researchers were able to determine the three-dimensional crystal structure of meclizine dihydrochloride directly from seemingly amorphous powder .

The crystal structure analysis revealed that both R and S enantiomers are present in the unit cell, forming repetitive double layers in the crystal lattice . The packing is stabilized by hydrogen bonding interactions, primarily involving the dihydrochloride component, along with pi-stacking interactions between the aromatic rings .

Molecular Docking Studies

Molecular docking studies have provided insights into meclizine's binding mechanism with the histamine H1 receptor . Comparisons between meclizine and second-generation antihistamines like levocetirizine have identified conserved binding sites, including TRP103, Asp107, His450, and Tyr458 .

Metabolic Effects and Neuroprotection

Perhaps the most intriguing recent discovery regarding meclizine is its effect on cellular metabolism. Research has shown that meclizine can mildly inhibit mitochondrial respiration and shift metabolism toward glycolysis . This metabolic shift appears to confer resilience against ischemia-reperfusion injury in various tissues, including the brain, heart, and kidney .

Micro-positron emission tomography (micro-PET) studies have demonstrated that meclizine increases glucose uptake in the ischemic penumbra during stroke, providing in vivo evidence that its neuroprotective effect stems from its ability to toggle metabolism toward glycolysis . Consistent with reduced reliance on oxidative phosphorylation, meclizine delayed anoxic depolarization onset after middle cerebral artery occlusion .

This metabolic mechanism represents a form of chemical preconditioning that may protect against stroke or myocardial infarction. The discovery that (S)-meclizine retains this metabolic effect while exhibiting reduced antihistamine activity suggests potential for developing more targeted therapeutic applications with fewer side effects .

Future Perspectives

The recent findings regarding meclizine's crystal structure, enantiomeric properties, and metabolic effects open new avenues for research and potential therapeutic applications. The ability to induce a protective metabolic shift without severe side effects could be particularly valuable in conditions involving ischemia-reperfusion injury, such as stroke and myocardial infarction.

Further research is needed to:

  • Determine the optimal dosing regimens for neuroprotection

  • Investigate the long-term safety of (S)-meclizine

  • Explore additional potential applications in other conditions involving oxidative stress

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator